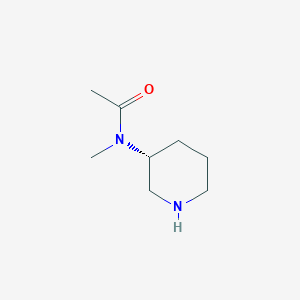

(R)-N-Methyl-N-piperidin-3-yl-acetamide

Description

Overview of Piperidine Derivatives in Medicinal Chemistry

Piperidine derivatives constitute one of the most significant classes of heterocyclic compounds in medicinal chemistry, representing a cornerstone of modern pharmaceutical research and development. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state, forming a saturated ring system that serves as a versatile scaffold for drug construction. The fundamental importance of piperidine-containing compounds in pharmaceutical applications stems from their unique structural properties, which allow for diverse functionalization patterns and stereochemical arrangements that can be tailored to interact with specific biological targets.

The pharmacological spectrum of piperidine derivatives encompasses an remarkably broad range of therapeutic applications, including anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-Alzheimer, anti-viral, anti-fungal, anti-hypertension, anti-malarial, and analgesic effects. Specific applications within these therapeutic areas include compounds such as voglibose for anti-diabetic properties and donepezil for Alzheimer's therapy, demonstrating the versatility and clinical relevance of the piperidine scaffold. The structural diversity achievable through modifications of the piperidine ring system has enabled researchers to develop compounds with precisely tuned biological activities, making this class of heterocycles indispensable in contemporary drug discovery efforts.

Recent scientific literature has documented extensive research into both intra- and intermolecular reactions leading to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These synthetic advances have expanded the chemical space available to medicinal chemists, providing access to increasingly complex molecular architectures that can address challenging therapeutic targets. The ongoing significance of piperidine derivatives in research and development reflects their continued importance as both synthetic intermediates and final drug products.

The structural flexibility of the piperidine ring system allows for numerous modification strategies, including substitution at various positions around the ring, incorporation of the ring into larger polycyclic systems, and derivatization of the nitrogen atom. These modifications can dramatically alter the physicochemical properties of the resulting compounds, including their solubility, metabolic stability, and binding affinity to target proteins. The ability to fine-tune these properties through systematic structural modifications has made piperidine derivatives particularly valuable in lead optimization campaigns within pharmaceutical research.

Significance of (R)-N-Methyl-N-piperidin-3-yl-acetamide in Structural and Stereochemical Research

(R)-N-Methyl-N-piperidin-3-yl-acetamide represents a particularly important example within the broader class of chiral piperidine derivatives, demonstrating the critical role that stereochemistry plays in determining biological activity and pharmacological properties. The compound features a stereogenic center at the 3-position of the piperidine ring, with the R-configuration specifying the absolute spatial arrangement of substituents around this chiral center. This stereochemical specification is crucial because enantiomers can exhibit dramatically different biological activities, a phenomenon that has profound implications for drug development and therapeutic applications.

The study of stereochemistry in piperidine scaffolds has attracted considerable interest since the late twentieth century and has become an increasingly important topic in contemporary medicinal chemistry research. According to data from the United States Food and Drug Administration, among 245 drugs approved from 2015 to June 2020, nine contained chiral piperidine structures, highlighting the continued clinical relevance of stereochemically defined piperidine derivatives. This statistical evidence underscores the importance of understanding and controlling stereochemistry in piperidine-based drug design.

Research has demonstrated that the introduction of chiral centers in piperidine rings can significantly improve biological activity by providing more precise complementarity with protein binding sites. The asymmetric nature of biological systems means that chiral molecules often exhibit enhanced selectivity and potency compared to their achiral counterparts. In the case of (R)-N-Methyl-N-piperidin-3-yl-acetamide, the specific stereochemical arrangement allows for optimized interactions with target proteins, potentially leading to improved therapeutic outcomes.

The acetamide functional group attached to the nitrogen atom adds another layer of structural complexity and biological relevance to this compound. Acetamide derivatives of piperidine have been extensively studied for their ability to modulate various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The combination of the R-stereochemistry at the 3-position and the N-methyl-N-acetamide substitution pattern creates a unique molecular architecture that can be exploited for specific therapeutic applications.

Recent research has shown that subtle changes in the stereochemistry of piperidine derivatives can lead to dramatic differences in biological activity. For example, studies comparing R and S enantiomers of related compounds have revealed significant differences in potency, selectivity, and pharmacokinetic properties. These findings emphasize the importance of stereochemical control in the synthesis and evaluation of compounds like (R)-N-Methyl-N-piperidin-3-yl-acetamide.

| Structural Feature | Biological Significance | Research Applications |

|---|---|---|

| R-Stereochemistry | Enhanced target selectivity | Chiral drug development |

| N-Methylation | Modified pharmacokinetics | Metabolic optimization |

| Acetamide group | Hydrogen bonding capability | Receptor interaction studies |

| 3-Position substitution | Conformational control | Structure-activity relationships |

Historical Context and Evolution of Piperidine-Based Scaffolds

The historical development of piperidine-based scaffolds in medicinal chemistry can be traced back to the mid-nineteenth century, when piperidine was first isolated and characterized. Piperidine was initially reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who provided the compound with its name. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the connection between this synthetic heterocycle and natural products derived from pepper plants.

The name piperidine itself derives from the genus name Piper, which is the Latin word for pepper, reflecting the natural origins of early piperidine research. This historical connection to natural products has continued to influence the development of piperidine-based pharmaceuticals, as many modern drugs trace their origins to natural product leads that were subsequently modified and optimized through medicinal chemistry approaches.

A significant milestone in the evolution of piperidine chemistry occurred with the development of industrial production methods. The modern industrial synthesis of piperidine involves the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst, according to the reaction: pyridine plus three molecules of hydrogen yields piperidine. Alternative synthetic approaches include the modified Birch reduction using sodium in ethanol, demonstrating the multiple pathways available for accessing this important heterocyclic scaffold.

The concept of scaffold hopping, introduced in 1999 by Schneider and colleagues, has played a crucial role in the evolution of piperidine-based drug design. This technique involves the identification of isofunctional molecular structures with significantly different molecular backbones while maintaining similar biological activities. Piperidine derivatives have been particularly successful in scaffold hopping applications because of their structural versatility and ability to mimic other heterocyclic systems.

Historical examples of successful piperidine-based drug development include the evolution of cyclooxygenase-2 selective inhibitors, where modifications of the heterocyclic core led to compounds with improved safety profiles. The progression from early lead compounds to marketed drugs demonstrates the importance of systematic structural modification in optimizing both efficacy and safety characteristics.

Recent advances in synthetic methodology have dramatically expanded the chemical space accessible through piperidine chemistry. Modern approaches include palladium-catalyzed hydrogenation methods that allow for the controlled synthesis of substituted piperidines with high selectivity and yields. These methodological improvements have enabled researchers to access previously inaccessible structural variants, including complex spirocyclic and fused ring systems that incorporate the piperidine motif.

The development of asymmetric synthetic methods has been particularly important for accessing enantiomerically pure piperidine derivatives like (R)-N-Methyl-N-piperidin-3-yl-acetamide. Advanced synthetic strategies now allow for the stereoselective construction of chiral piperidine rings, enabling researchers to investigate the structure-activity relationships of individual enantiomers rather than racemic mixtures.

| Historical Period | Key Developments | Impact on Field |

|---|---|---|

| 1850-1900 | Discovery and characterization | Foundation establishment |

| 1900-1950 | Industrial synthesis methods | Large-scale availability |

| 1950-2000 | Pharmaceutical applications | Clinical drug development |

| 2000-Present | Stereochemical control | Precision medicine approaches |

The evolution of analytical techniques has also contributed significantly to the advancement of piperidine chemistry. Modern spectroscopic methods, including nuclear magnetic resonance spectroscopy and X-ray crystallography, have enabled researchers to precisely determine the three-dimensional structures of complex piperidine derivatives and understand their conformational preferences. These analytical capabilities have been essential for establishing structure-activity relationships and guiding rational drug design efforts.

Properties

IUPAC Name |

N-methyl-N-[(3R)-piperidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)10(2)8-4-3-5-9-6-8/h8-9H,3-6H2,1-2H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYLJOLAPLXTEM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C)[C@@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral N-Alkylation of Racemic Piperidin-3-yl Precursors

A prominent method for preparing chiral (R)-piperidin-3-yl amides involves the N-alkylation of racemic 3-(piperidin-3-yl) derivatives with chiral alkylating agents. This approach was exemplified in the synthesis of related chiral piperidinyl acetamides and phenylacetamides, where racemic amines were reacted with chiral reagents such as (R)- or (S)-2-(4-toluenesulfonyloxy)-phenylacetic acid methyl esters or amides to yield diastereomeric mixtures. These diastereomers were then separated chromatographically to isolate the pure (R)-enantiomer.

- Starting from racemic 3-(piperidin-3-yl)-1H-indole derivatives, N-alkylation is performed using a chiral reagent (e.g., (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methyl ester).

- The reaction is typically carried out under controlled temperature to maintain stereochemical integrity.

- The resulting diastereomeric mixture is separated by semi-preparative high-performance liquid chromatography (HPLC).

- Structural confirmation and enantiomeric purity are verified by NMR (1H, 13C), high-resolution mass spectrometry (HRMS), and chiral HPLC.

- High enantioselectivity through chiral reagent control.

- Ability to obtain analytically pure enantiomers.

- Applicability to various substituted piperidinyl derivatives.

Direct Acetylation of (R)-Piperidin-3-yl Amines with Acetic Anhydride

Another classical preparation method involves the acetylation of the (R)-enantiomer of piperidin-3-yl amines with acetic anhydride to form the corresponding acetamide. This method is straightforward and widely used for small-scale synthesis.

- The (R)-piperidin-3-yl amine is dissolved in an appropriate solvent.

- Acetic anhydride is added dropwise at low temperature (0–5°C) to control the reaction rate and minimize side reactions.

- A base such as sodium hydroxide may be present to neutralize the acetic acid formed.

- The mixture is stirred for several hours to ensure complete acetylation.

- The product is purified by recrystallization or chromatographic techniques to obtain (R)-N-methyl-N-piperidin-3-yl-acetamide.

- Scale-up involves larger reactors with automated temperature and stirring controls.

- Continuous purification methods such as distillation or extraction are employed for high purity.

- Reaction parameters are optimized to maximize yield and minimize impurities.

Multi-Step Synthesis via Functionalized Piperidine Intermediates

Some synthetic routes utilize functionalized piperidine intermediates, such as ethyl piperidin-4-carboxylate derivatives, which undergo sequential transformations including sulfonylation, hydrazide formation, and coupling with bromoacetamides to yield acetamide derivatives bearing piperidine rings.

- Ethyl piperidin-4-carboxylate is sulfonylated with 4-chlorobenzenesulfonyl chloride.

- The sulfonylated ester is converted to the corresponding hydrazide.

- Cyclization leads to 1,3,4-oxadiazole derivatives bearing piperidine moieties.

- Final acetamide derivatives are synthesized by reaction with N-aryl-2-bromoacetamides under aprotic polar solvents.

- Purification and characterization are performed using IR, EI-MS, 1H-NMR, and 13C-NMR.

- Although this method targets more complex heterocyclic derivatives, it provides insight into functional group transformations applicable to piperidine acetamides.

- The methodology highlights the versatility of piperidine scaffolds in medicinal chemistry.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Purification | Notes |

|---|---|---|---|---|---|

| Chiral N-alkylation of racemic amines | Racemic 3-(piperidin-3-yl) amines | (R)- or (S)-2-(4-toluenesulfonyloxy)-phenylacetic acid esters | Controlled temperature, N-alkylation | Semi-preparative HPLC | High enantioselectivity, requires chromatographic separation |

| Direct acetylation | (R)-piperidin-3-yl amine | Acetic anhydride, NaOH (base) | 0–5°C, stirring for hours | Recrystallization, chromatography | Simple, scalable, classical method |

| Multi-step synthesis via sulfonylation and coupling | Ethyl piperidin-4-carboxylate derivatives | 4-chlorobenzenesulfonyl chloride, hydrazides, bromoacetamides | Sequential reactions in aqueous or aprotic solvents | Chromatography, spectral characterization | For complex derivatives, includes heterocyclic modifications |

Analytical and Research Findings

- The chiral N-alkylation method yields diastereomeric mixtures with diastereomeric ratios (dr) measurable by HPLC, enabling optimization of stereoselectivity.

- Structural elucidation by NMR and HRMS confirms the formation of the desired (R)-enantiomer.

- Reaction yields and purity depend on temperature control and reagent stoichiometry.

- The direct acetylation method is efficient for producing high-purity acetamides suitable for pharmaceutical intermediates.

- Multi-step synthetic routes provide access to derivatives with additional functional groups for biological activity screening.

Chemical Reactions Analysis

Types of Reactions

®-N-Methyl-N-piperidin-3-yl-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of N-methylpiperidine-3-carboxylic acid.

Reduction: Formation of N-methylpiperidine.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Common Synthetic Routes:

| Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Acetylation of piperidine | Acetic anhydride | Reflux in organic solvent | 70-90% |

| Reaction with acetyl chloride | Acetyl chloride, base | Room temperature | 60-80% |

Medicinal Chemistry

(R)-N-Methyl-N-piperidin-3-yl-acetamide has been investigated for its potential as a pharmaceutical agent. Its structural similarity to neurotransmitters suggests it may interact with various receptors, making it a candidate for drug development targeting pain modulation and neuroprotection.

Case Study:

A study evaluated the compound's efficacy as a ligand for G protein-coupled receptors involved in pain pathways. The results indicated that it could significantly reduce pain responses in animal models, suggesting its potential as an analgesic agent .

Biological Studies

The compound is utilized in studies related to neurotransmitter systems due to its ability to modulate pathways linked to inflammation and pain perception.

Research Findings:

Recent research highlighted that (R)-N-Methyl-N-piperidin-3-yl-acetamide exhibits anti-inflammatory properties by inhibiting specific enzymes involved in the inflammatory process. This activity was confirmed through in vitro assays measuring enzyme inhibition rates .

Organic Synthesis

As a versatile building block, (R)-N-Methyl-N-piperidin-3-yl-acetamide is employed in the synthesis of more complex organic molecules.

Applications in Synthesis:

The compound can participate in various chemical reactions, including:

- Oxidation: Forms N-oxides when treated with oxidizing agents like hydrogen peroxide.

- Reduction: Can be reduced to form secondary amines using lithium aluminum hydride.

- Substitution: Engages in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Mechanism of Action

The mechanism of action of ®-N-Methyl-N-piperidin-3-yl-acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Substituted Piperidinyl Acetamides

Aromatic and Heterocyclic Acetamides

- N-(3-Nitrophenyl)acetamide : Contains a nitro-substituted phenyl group, increasing electron-withdrawing effects and altering solubility .

- N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide : Pyridine ring with iodine and hydroxyl groups; likely used in radiopharmaceuticals .

Analytical Data Comparison

Melting Points and Purity

Spectroscopic Data

- ¹H NMR: (R)-N-Methyl-N-piperidin-3-yl-acetamide: Expected signals at δ 3.2–3.5 ppm (piperidine protons) and δ 2.8 ppm (N-methyl group) . (E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide: Distinct oxime proton at δ 8.1 ppm .

- HRMS : Molecular ion peaks confirm molecular weights within 2 ppm error .

Enantiomeric Considerations

The (R)- and (S)-enantiomers of N-Methyl-N-piperidin-3-yl-acetamide exhibit identical physicochemical properties (e.g., solubility, melting point) but differ in chiral environments. For example, the (R)-enantiomer may display superior binding affinity to specific biological targets (e.g., opioid receptors) due to spatial compatibility .

Research Implications

- Drug Development: The piperidine scaffold is prevalent in CNS-targeting drugs. Modifications like chloro-acetyl or hydroxyimino groups (as in ) could enhance blood-brain barrier penetration.

- Catalysis : Enantioselective synthesis methods (e.g., indolyl glycine peptides in ) may be adaptable for large-scale production of (R)-N-Methyl-N-piperidin-3-yl-acetamide.

Biological Activity

(R)-N-Methyl-N-piperidin-3-yl-acetamide is a chiral compound characterized by its piperidine ring structure, which includes a methyl group and an acetamide moiety. Its molecular formula is , with a molecular weight of approximately 156.23 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development, particularly as a ligand for various receptors.

The biological activity of (R)-N-Methyl-N-piperidin-3-yl-acetamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it can modulate the activity of various receptors, particularly G protein-coupled receptors (GPCRs), which are crucial in signaling pathways related to pain modulation and neuroprotection.

Pharmacological Profile

Studies have shown that compounds structurally similar to (R)-N-Methyl-N-piperidin-3-yl-acetamide exhibit a range of pharmacological effects, including:

- Analgesic Properties : Potentially effective in pain relief through modulation of pain pathways.

- Neuroprotective Effects : May provide protective benefits against neurodegenerative conditions by influencing neuroinflammatory responses.

- Anti-inflammatory Activity : Investigated for its role in reducing inflammation, which could have implications for various inflammatory diseases.

Comparative Analysis with Related Compounds

A comparative analysis of (R)-N-Methyl-N-piperidin-3-yl-acetamide with related compounds highlights differences in their structural features and biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-Methyl-N-(piperidin-3-yl)acetamide | Similar piperidine structure | Potentially different receptor selectivity |

| N-(Piperidin-3-yl)acetamide | Lacks methyl substitution on nitrogen | May exhibit different pharmacological profiles |

| N-(1-Pyrrolidinyl)acetamide | Pyrrolidine ring instead of piperidine | Different binding affinities |

This table illustrates how modifications in the chemical structure can lead to varied pharmacological effects, emphasizing the need for further research into the therapeutic potential of (R)-N-Methyl-N-piperidin-3-yl-acetamide.

Study 1: Interaction with GPCRs

A study investigating the interactions of (R)-N-Methyl-N-piperidin-3-yl-acetamide with GPCRs demonstrated its potential to influence signaling pathways associated with pain and inflammation. The compound was shown to bind selectively to certain receptor subtypes, leading to altered cellular responses that may be beneficial in pain management.

Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that (R)-N-Methyl-N-piperidin-3-yl-acetamide could reduce markers of oxidative stress and inflammation in neuronal cells, suggesting its potential use as a therapeutic agent in neurodegenerative diseases .

Study 3: Anti-inflammatory Mechanisms

Further investigations into the anti-inflammatory properties revealed that (R)-N-Methyl-N-piperidin-3-yl-acetamide could inhibit pro-inflammatory cytokine production in vitro. This effect was attributed to its modulation of specific signaling pathways involved in inflammation, highlighting its therapeutic promise for inflammatory disorders .

Q & A

Q. What are the recommended synthetic routes for (R)-N-Methyl-N-piperidin-3-yl-acetamide in academic research?

- Methodological Answer : The compound can be synthesized via mixed anhydride methods using N-methylpiperidine as a tertiary amine base to minimize racemization. Key steps include:

Acylation : React piperidin-3-amine with acetic anhydride in the presence of N-methylpiperidine to form the acetamide intermediate.

Methylation : Use methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃) to introduce the N-methyl group.

Reaction optimization should prioritize low temperatures (0–5°C) and inert atmospheres to suppress side reactions .

Q. How can researchers ensure the stereochemical integrity of (R)-N-Methyl-N-piperidin-3-yl-acetamide during synthesis?

- Methodological Answer :

- Chiral Resolution : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers.

- Circular Dichroism (CD) : Confirm the (R)-configuration via CD spectroscopy, comparing optical rotation data to reference standards.

- Racemization Checks : Monitor reaction pH (ideally pH 7–8) and avoid prolonged heating to prevent stereochemical inversion .

Q. What analytical techniques are critical for characterizing (R)-N-Methyl-N-piperidin-3-yl-acetamide?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm methyl and piperidine proton environments (e.g., δ ~2.1 ppm for N–CH₃).

- Mass Spectrometry (HRMS) : Validate molecular weight (C₈H₁₆N₂O; theoretical MW 156.13) via ESI-HRMS.

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and hydrogen-bonding patterns .

Q. What safety protocols are essential when handling (R)-N-Methyl-N-piperidin-3-yl-acetamide?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., methyl iodide).

- First Aid : For accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation for ingestion .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data for (R)-N-Methyl-N-piperidin-3-yl-acetamide across studies?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to isolate variables.

- Dose-Response Curves : Compare EC₅₀ values across multiple concentrations (e.g., 1 nM–100 µM) to assess potency discrepancies.

- Meta-Analysis : Apply tools like the SPIDER framework to synthesize qualitative and quantitative data systematically .

Q. What in silico strategies can predict the biological targets of (R)-N-Methyl-N-piperidin-3-yl-acetamide?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to neurological targets (e.g., σ receptors) based on piperidine scaffold affinity.

- QSAR Modeling : Train models with descriptors like LogP and polar surface area to predict blood-brain barrier permeability.

- Network Pharmacology : Map compound-protein interactions via STRING-DB to identify off-target effects .

Q. What design considerations are critical for structure-activity relationship (SAR) studies on (R)-N-Methyl-N-piperidin-3-yl-acetamide derivatives?

- Methodological Answer :

- Substituent Variation : Modify the acetamide group (e.g., replace methyl with cyclopropyl) to assess steric effects.

- Piperidine Ring Functionalization : Introduce hydroxyl or fluorine groups at C4 to enhance metabolic stability.

- Coupling Reactions : Use palladium-catalyzed Suzuki-Miyaura reactions to attach aryl groups for receptor selectivity profiling .

Q. What metabolic stability assays are recommended to evaluate (R)-N-Methyl-N-piperidin-3-yl-acetamide in preclinical studies?

- Methodological Answer :

- Liver Microsome Assays : Incubate with rat/human liver microsomes (1 mg/mL) and monitor parent compound depletion via LC-MS.

- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates.

- Half-Life (t₁/₂) Calculation : Use non-compartmental analysis in pharmacokinetic studies to guide dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.